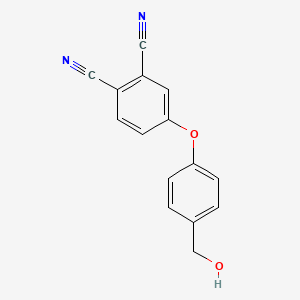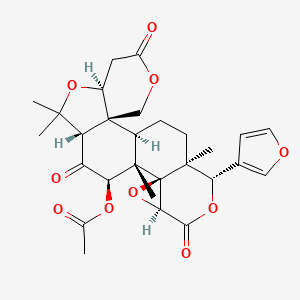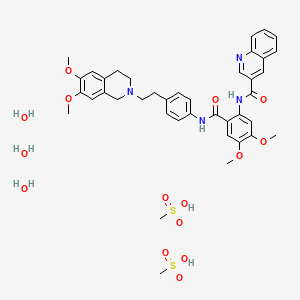
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile
概要
説明
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.252 g/mol . This compound is characterized by the presence of a phthalonitrile group and a hydroxymethylphenoxy group, making it a versatile molecule in various chemical applications.
準備方法
The synthesis of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 4-hydroxybenzyl alcohol under specific conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the nitro group of 4-nitrophthalonitrile, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures.
化学反応の分析
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: It is employed in the study of biological systems and processes, particularly in the development of new pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electrophilic centers, facilitating various chemical reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
類似化合物との比較
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile can be compared with other similar compounds, such as:
4-(4-(Methoxymethyl)phenoxy)phthalonitrile: This compound has a methoxymethyl group instead of a hydroxymethyl group, which affects its reactivity and chemical properties.
4-(4-(Hydroxyethyl)phenoxy)phthalonitrile: This compound has a hydroxyethyl group instead of a hydroxymethyl group, which influences its solubility and biological activity.
4-(4-(Hydroxymethyl)phenoxy)benzonitrile: This compound has a benzonitrile group instead of a phthalonitrile group, which alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTXRQVAZBODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738848 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649553-07-1 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene](/img/structure/B3029340.png)

